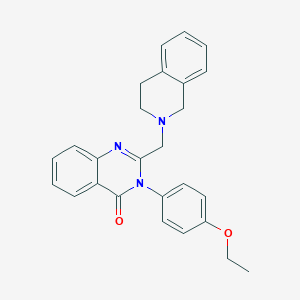![molecular formula C18H14ClN3O3 B289291 N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289291.png)
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as the CFTR inhibitor, as it inhibits the cystic fibrosis transmembrane conductance regulator protein. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting this protein, N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide reduces the transport of chloride ions, leading to a decrease in mucus production in the lungs.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various biochemical and physiological effects. It has been shown to reduce mucus production in the lungs, making it a potential treatment for cystic fibrosis. It has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, it has been shown to reduce blood pressure, making it a potential treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its ability to inhibit the cystic fibrosis transmembrane conductance regulator protein. This makes it a valuable tool in the study of cystic fibrosis. Additionally, its ability to inhibit the growth of cancer cells makes it a valuable tool in cancer research. One limitation of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its potential toxicity. Care must be taken to ensure that it is used safely.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide. One future direction is the development of more effective CFTR inhibitors for the treatment of cystic fibrosis. Additionally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in cancer treatment is warranted. Finally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in the treatment of hypertension is also needed.
Synthesemethoden
The synthesis method for N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves multiple steps. The first step involves the reaction of 4-chloro-2-nitroaniline with pyridine-3-carboxaldehyde to form 4-chloro-2-{[(3-pyridinylmethyl)amino]nitro}phenyl)-2-furamide. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with phosgene to form N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various scientific research applications. It is commonly used as a CFTR inhibitor in the study of cystic fibrosis. Additionally, it has been shown to inhibit the growth of cancer cells and has potential applications in cancer treatment. It has also been used in the study of hypertension and has shown promise in the treatment of this condition.
Eigenschaften
Molekularformel |
C18H14ClN3O3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
N-[4-chloro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-5-6-15(22-18(24)16-4-2-8-25-16)14(9-13)17(23)21-11-12-3-1-7-20-10-12/h1-10H,11H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
FNWYQKHMQWKDMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
